N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide
Overview
Description
“N-(2-Methoxybenzyl)-3-pentanamine hydrobromide” is a compound with the linear formula C13 H21 N O . Br H . It’s part of a class of compounds known as N-methoxybenzyls, a group of toxic phenylethylamine derivatives of the 2C family compounds . These are new potent serotonin 5-HT 2A receptor agonist hallucinogens with potential harmful effects .
Synthesis Analysis
While specific synthesis information for “N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide” is not available, related compounds such as 2C phenethylamines and their NBOMe counterparts have been synthesized and studied . The introduction of an N-2-methoxybenzyl group to mescaline derivative (2C phenethylamines) drugs originated a new series of compounds with recognized and potent psychedelic effects, the NBOMe-drugs .
Scientific Research Applications
Pharmacological Potential in Neurodegenerative Diseases
A significant area of research has been the pharmacological profile of adamantane-based compounds, including N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide, for the treatment of neurodegenerative diseases. Studies suggest that adamantane derivatives, such as amantadine and memantine, are already in use for dementia, Alzheimer's, and Parkinson's diseases. Further research indicates that certain adamantane derivatives show promise beyond the well-known effects of amantadine and memantine, potentially offering new therapeutic avenues for these conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Environmental Implications and Remediation
In environmental science, the focus has been on the broader class of chemicals to which this compound belongs. Research into the occurrence, fate, and behavior of various synthetic compounds, including flame retardants and other pollutants, in aquatic environments has highlighted the need for efficient detection and removal methods. These studies underscore the environmental persistence of such compounds and the importance of developing remediation strategies that can effectively mitigate their impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Role in Antioxidant Activity
The exploration of antioxidants in various fields, from food engineering to medicine, has also touched upon molecules structurally similar or related to this compound. The critical review of methods used to determine antioxidant activity has shed light on the significant role antioxidants play in combating oxidative stress, suggesting that adamantane derivatives could also have applications in enhancing antioxidant defenses (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . These receptors are primarily found in the brain and play a crucial role in mood regulation, anxiety, and the perception of reality .
Mode of Action
As an agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of biochemical reactions leading to the activation of these receptors .
Biochemical Pathways
The activation of 5-HT2A/2C receptors by 25I-NBOMe affects several neurotransmitter systems. It increases the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate in various regions of the brain, including the frontal cortex, striatum, and nucleus accumbens . These neurotransmitters are involved in mood regulation, cognition, and sensory perception .
Pharmacokinetics
Lipophilic compounds can easily cross biological membranes, suggesting that 25I-NBOMe may have good bioavailability .
Result of Action
The activation of 5-HT2A/2C receptors by 25I-NBOMe and the subsequent increase in neurotransmitter release can lead to a range of effects. These include hallucinogenic activity, changes in cognition, and alterations in motor function . Chronic administration of 25I-NBOMe has been shown to decrease the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex, indicating the development of tolerance .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOXQSDPLUOYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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